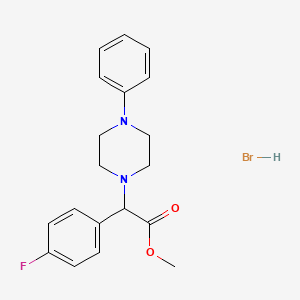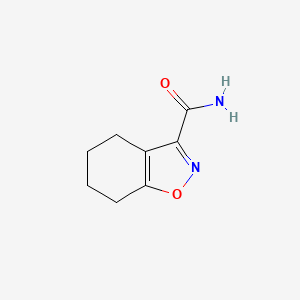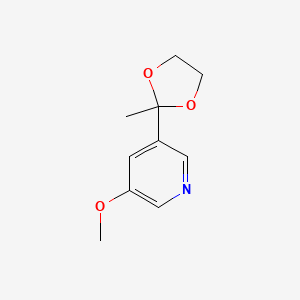
4-(1,1-Difluoropropyl)-1,2-difluorobenzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biodegradation Potential
- Biodegradation of Difluorobenzenes: Labrys portucalensis, a microbial strain, has shown the ability to biodegrade difluorobenzenes (DFBs), which are used in industrial synthesis of various chemicals. This study highlights the biodegradation potential of DFBs, including compounds similar to 4-(1,1-Difluoropropyl)-1,2-difluorobenzene, by specific bacterial strains (Moreira et al., 2009).
Molecular Properties and Solid-State Organization
- Fluorinated Chromophores: A study on fluorinated distyrylbenzene (DSB) derivatives, including difluorobenzene analogs, explored the influence of fluorine substitution on molecular properties and solid-state arrangements. This research is relevant for understanding the effects of fluorine atoms in compounds like 4-(1,1-Difluoropropyl)-1,2-difluorobenzene on their physical and chemical properties (Renak et al., 1999).
Organometallic Chemistry and Catalysis
- Use in Organometallic Chemistry: Fluorobenzenes, such as 1,2-difluorobenzene, serve as solvents or ligands in organometallic chemistry and transition-metal-based catalysis. This research suggests potential applications of 4-(1,1-Difluoropropyl)-1,2-difluorobenzene in similar contexts (Pike et al., 2017).
NMR Spectroscopy
- NMR Spectra Analysis: Studies on 1,2-difluorobenzene and 1,1-difluoroethene provide insights into the anisotropy of indirect fluorine couplings and molecular geometry, relevant for understanding the NMR characteristics of similar compounds (Gerritsen & Maclean, 1971).
Chemical Synthesis and Catalysis
- Rhodium-catalyzed Substitution Reactions: Research on the substitution reaction of aryl fluorides with disulfides, using compounds like polyfluorobenzenes, provides insights into the chemical reactivity of difluorobenzene derivatives, which can be extrapolated to 4-(1,1-Difluoropropyl)-1,2-difluorobenzene (Arisawa et al., 2008).
X-ray Diffraction and Crystallography
- Cocrystallization of Distyrylbenzene Derivatives: The study of cocrystallization among various distyrylbenzene derivatives, including difluorobenzene analogs, offers valuable information for potential applications in crystal engineering and material sciences (Bartholomew et al., 2000).
Deprotonation and Functionalization
- Deprotonation and Functionalization of Dibromobenzene: Research comparing the behavior of 1,3-difluorobenzene with other dibromobenzenes towards bases and their subsequent transformations suggests similar potential routes for the functionalization of 4-(1,1-Difluoropropyl)-1,2-difluorobenzene (Heiss et al., 2003).
Mécanisme D'action
Target of Action
Similar compounds have been studied for their potential in the field of two-photon fluorescence imaging and light-emitting diodes (leds) .
Mode of Action
It’s worth noting that similar molecules show apparent two-photon fluorescence properties and their absorption section enhances with solvent polarity owing to the intramolecular charge transfer (ict) process .
Result of Action
Similar compounds have been noted for their potential in optoelectronic applications .
Orientations Futures
Propriétés
IUPAC Name |
4-(1,1-difluoropropyl)-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-2-9(12,13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNATBKCOMMLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267426 | |
| Record name | 4-(1,1-Difluoropropyl)-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoropropyl)-1,2-difluorobenzene | |
CAS RN |
1138445-43-8 | |
| Record name | 4-(1,1-Difluoropropyl)-1,2-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Difluoropropyl)-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B1390513.png)




